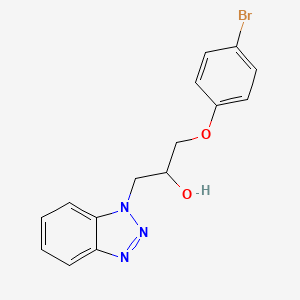
1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol
Übersicht
Beschreibung
1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol is an organic compound that features a benzotriazole moiety linked to a bromophenoxy group via a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol typically involves the following steps:
Formation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate alkylating agent to form a benzotriazole derivative.
Bromination: The benzotriazole derivative is then subjected to bromination to introduce the bromophenoxy group.
Linking via Propanol Chain: The brominated benzotriazole derivative is reacted with a propanol chain under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(Benzotriazol-1-yl)-3-phenoxypropan-2-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(Benzotriazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.
Uniqueness: 1-(Benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Eigenschaften
IUPAC Name |
1-(benzotriazol-1-yl)-3-(4-bromophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-11-5-7-13(8-6-11)21-10-12(20)9-19-15-4-2-1-3-14(15)17-18-19/h1-8,12,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULOBNFAVQKCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(COC3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-nitro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3933756.png)
![2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3933765.png)
![2-[(2-Bromophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3933766.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanol hydrochloride](/img/structure/B3933773.png)
![N-(2-METHOXY-5-METHYLPHENYL)-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE](/img/structure/B3933781.png)
![3-[4-(2-Ethoxyphenyl)piperazin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3933785.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933792.png)
![N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3933793.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B3933794.png)


![2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3933804.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B3933816.png)

